molecular formula C8H10O3 B2602618 1,8-Dioxaspiro[4.5]dec-2-en-4-one CAS No. 2138297-68-2

1,8-Dioxaspiro[4.5]dec-2-en-4-one

Cat. No. B2602618
CAS RN: 2138297-68-2
M. Wt: 154.165
InChI Key: FODMPRWAYVURKH-UHFFFAOYSA-N
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Description

“1,8-Dioxaspiro[4.5]dec-2-en-4-one” is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

Single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro [4.5]decanes can be prepared in good yield by acid-catalysed phenylsulfanyl (PhS-) migration . Either the syn- or anti-stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .


Molecular Structure Analysis

The molecular formula of “1,8-Dioxaspiro[4.5]dec-2-en-4-one” is C8H10O3 . Its molecular weight is 154.17 . The InChI code is 1S/C8H10O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1,4H,2-3,5-6H2 .


Chemical Reactions Analysis

1,8-Dioxaspiro[4.5]dec-2-en-4-one undergoes a spontaneous hydrolysis reaction in neutral solution to give benzoquinones and 2-hydroxy-carboxylic acids .


Physical And Chemical Properties Analysis

The physical state of “1,8-Dioxaspiro[4.5]dec-2-en-4-one” is a powder . It appears beige and is odorless . The melting point range is 74 - 76 °C / 165.2 - 168.8 °F . The boiling point and flash point are not available .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,8-dioxaspiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1,4H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODMPRWAYVURKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dioxaspiro[4.5]dec-2-en-4-one

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